molecular formula C8H14F2 B13183910 1,1-Difluoro-4,4-dimethylcyclohexane

1,1-Difluoro-4,4-dimethylcyclohexane

Cat. No.: B13183910
M. Wt: 148.19 g/mol
InChI Key: POQVTERACUNDCB-UHFFFAOYSA-N
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Description

1,1-Difluoro-4,4-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-4,4-dimethylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethylcyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also involve purification steps such as distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4,4-dimethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction may produce 4,4-dimethylcyclohexane.

Scientific Research Applications

1,1-Difluoro-4,4-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties imparted by fluorine atoms.

    Industry: The compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1,1-Difluoro-4,4-dimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron distribution within the molecule and alter its reactivity. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-4,4-dimethylcyclohexane: Similar in structure but with chlorine atoms instead of fluorine.

    1,1-Dibromo-4,4-dimethylcyclohexane: Contains bromine atoms instead of fluorine.

    1,1-Diiodo-4,4-dimethylcyclohexane: Contains iodine atoms instead of fluorine.

Uniqueness

1,1-Difluoro-4,4-dimethylcyclohexane is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity and stability

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-4,4-dimethylcyclohexane

InChI

InChI=1S/C8H14F2/c1-7(2)3-5-8(9,10)6-4-7/h3-6H2,1-2H3

InChI Key

POQVTERACUNDCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(F)F)C

Origin of Product

United States

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